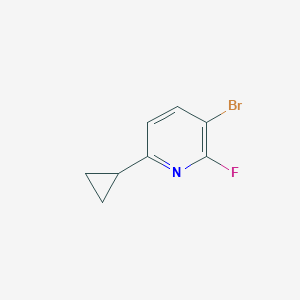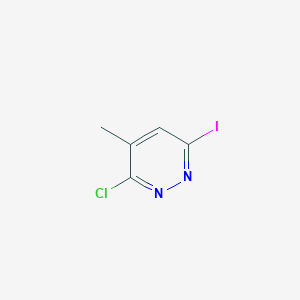
3-Bromo-6-cyclopropyl-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-cyclopropyl-2-fluoropyridine is a chemical compound with the molecular formula C8H7BrFN and a molecular weight of 216.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, cyclopropyl, and fluorine substituents on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-cyclopropyl-2-fluoropyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-cyclopropyl-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-6-cyclopropyl-2-fluoropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-cyclopropyl-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine, cyclopropyl, and fluorine substituents can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-fluoropyridine: Similar in structure but lacks the cyclopropyl group.
6-Bromo-3-cyclopropyl-2-chloropyridine: Similar but has a chlorine atom instead of fluorine.
2-Bromo-6-fluoropyridine: Similar but lacks the cyclopropyl group and has different substitution positions.
Uniqueness
3-Bromo-6-cyclopropyl-2-fluoropyridine is unique due to the combination of bromine, cyclopropyl, and fluorine substituents on the pyridine ring. This unique combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H7BrFN |
|---|---|
Peso molecular |
216.05 g/mol |
Nombre IUPAC |
3-bromo-6-cyclopropyl-2-fluoropyridine |
InChI |
InChI=1S/C8H7BrFN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2 |
Clave InChI |
HXUUXSJNQMFQND-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)





![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681752.png)


![7-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13681759.png)


![5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13681770.png)
![1-[4-(2-Methoxyethoxy)phenyl]guanidine](/img/structure/B13681771.png)
